Physical and chemical properties of 2-Methyl-3-((trifluoromethyl)thio)pyridine
Physical and chemical properties of 2-Methyl-3-((trifluoromethyl)thio)pyridine
An In-Depth Technical Guide to 2-Methyl-3-((trifluoromethyl)thio)pyridine
Authored by: A Senior Application Scientist
Introduction
2-Methyl-3-((trifluoromethyl)thio)pyridine is a heterocyclic organic compound featuring a pyridine ring scaffold, a well-established pharmacophore in numerous therapeutic agents. The molecule is further functionalized with a methyl group at the 2-position and, critically, a trifluoromethylthio (-SCF₃) group at the 3-position. The incorporation of the -SCF₃ moiety is a strategic decision in medicinal chemistry, as this group imparts a unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character.[1][2][3] These attributes can significantly enhance a molecule's pharmacokinetic profile and its interaction with biological targets.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 2-Methyl-3-((trifluoromethyl)thio)pyridine for researchers and professionals in drug development.
I. Core Physicochemical Properties
The unique arrangement of a pyridine core, a methyl group, and a trifluoromethylthio substituent dictates the compound's physical and chemical behavior. The trifluoromethyl group, with its high electronegativity, and the sulfur atom influence the electronic distribution within the pyridine ring, impacting its reactivity and intermolecular interactions.[2][4]
Data Summary
A compilation of predicted and experimentally observed properties for the title compound and its close analogs is presented below. Direct experimental data for 2-Methyl-3-((trifluoromethyl)thio)pyridine is not widely published; therefore, some values are estimated based on structure-activity relationships and data from similar compounds like 2-((Trifluoromethyl)thio)pyridin-3-amine.[1]
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₆F₃NS | Calculated |
| Molecular Weight | 193.19 g/mol | Calculated |
| Appearance | Likely a colorless to yellow or red oil/solid | Inferred from similar compounds.[5] |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO). | The -SCF₃ group increases lipophilicity.[2][6] |
Structural Visualization
Caption: Chemical structure of 2-Methyl-3-((trifluoromethyl)thio)pyridine.
II. Synthesis and Reactivity
Synthetic Pathways
The synthesis of trifluoromethylthio-substituted pyridines typically involves the introduction of the -SCF₃ group onto a pre-functionalized pyridine ring. A common and effective method is the trifluoromethylthiolation of a corresponding thiol.
A plausible synthetic route for 2-Methyl-3-((trifluoromethyl)thio)pyridine would start from 2-Methyl-3-aminopyridine. The amine can be converted to a thiol (2-methylpyridine-3-thiol) via a Sandmeyer-type reaction, followed by reaction with an electrophilic trifluoromethylating agent.
Caption: A potential synthetic workflow for the target compound.
Experimental Protocol: Trifluoromethylthiolation of 2-Methylpyridine-3-thiol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation of the Thiolate: To a solution of 2-methylpyridine-3-thiol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or MeCN) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium thiolate.
-
Trifluoromethylthiolation: To the resulting thiolate solution, add a solution of an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)benzenesulfonimide (1.1 eq), dissolved in the same solvent.[3] The addition should be performed dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting thiol.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-Methyl-3-((trifluoromethyl)thio)pyridine.
Reactivity Profile
The electronic nature of 2-Methyl-3-((trifluoromethyl)thio)pyridine is dominated by the electron-deficient pyridine ring, further deactivated by the potent electron-withdrawing -SCF₃ group.
-
Electrophilic Aromatic Substitution: The pyridine ring is highly resistant to electrophilic attack. Any substitution would be expected to occur at the positions least deactivated, likely C5.
-
Nucleophilic Aromatic Substitution: The presence of the -SCF₃ group does not activate the ring towards nucleophilic attack as effectively as a nitro group would. However, reactions with strong nucleophiles might be possible under forcing conditions.
-
Oxidation: The sulfur atom is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone with appropriate oxidizing agents (e.g., m-CPBA, Oxone®). This can be a useful transformation to further modulate the electronic properties of the molecule.
III. Applications in Drug Development and Agrochemicals
The trifluoromethylthio group is considered a "lipophilic electron-withdrawing group," a combination of properties highly sought after in modern drug design.[3]
-
Increased Lipophilicity: The -SCF₃ group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve oral bioavailability.[1][2]
-
Metabolic Stability: The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, and the sulfur atom in this context is often more resistant to metabolic oxidation compared to a simple thioether. This can lead to a longer in vivo half-life.[2]
-
Modulation of pKa: As a strong electron-withdrawing group, the -SCF₃ substituent can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and thus affecting solubility and receptor binding.
-
Binding Interactions: The fluorine atoms can participate in non-covalent interactions such as hydrogen bonds or halogen bonds with protein targets, potentially increasing binding affinity and selectivity.
Trifluoromethyl-substituted pyridines are key structural motifs in a wide range of successful agrochemicals and pharmaceuticals.[7][8][9] Compounds like Fluazinam (fungicide) and Sulfoxaflor (insecticide) highlight the importance of this chemical class.[8] While 2-Methyl-3-((trifluoromethyl)thio)pyridine itself is not a final drug product, it represents a valuable building block for the synthesis of new chemical entities in these fields.
IV. Spectroscopic Characterization
Characterization of 2-Methyl-3-((trifluoromethyl)thio)pyridine would rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl protons (~2.5 ppm).- Three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of a 2,3-disubstituted pyridine. |
| ¹³C NMR | - A signal for the methyl carbon.- Signals for the five distinct pyridine carbons.- A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift would be in the typical range for a CF₃S-aryl group.[5] |
| Mass Spec (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 193.19. |
| FT-IR | - Characteristic C-H stretching and bending vibrations for the aromatic and methyl groups.- Strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.[10] |
V. Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally related compounds like 2-(trifluoromethyl)pyridine and other organofluorine thioethers suggest the following precautions.[11][12][13]
General Safety Precautions
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[11][12][13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11][12]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[12][13]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and protected from direct sunlight.[11][12]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[11][12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11][12]
VI. Conclusion
2-Methyl-3-((trifluoromethyl)thio)pyridine is a specialized chemical building block with significant potential for the development of novel pharmaceuticals and agrochemicals. Its value stems directly from the trifluoromethylthio substituent, which offers a powerful tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage the unique advantages of this and related organofluorine compounds in their discovery programs.
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